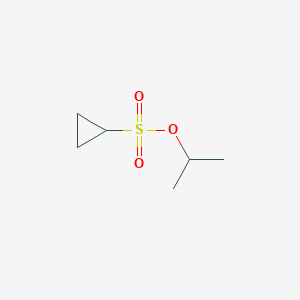

Isopropyl cyclopropanesulfonate

Descripción general

Descripción

Isopropyl cyclopropanesulfonate is a chemical compound with the molecular formula C6H12O3S . It contains a total of 22 bonds, including 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 three-membered ring, and 1 sulfonate .

Molecular Structure Analysis

The molecular structure of Isopropyl cyclopropanesulfonate includes a three-membered cyclopropane ring and a sulfonate group . The molecule has a molecular weight of 164.23 .Physical And Chemical Properties Analysis

Isopropyl cyclopropanesulfonate is a white to yellow to brown powder or crystals or liquid . It has a molecular weight of 164.23 and a molecular formula of C6H12O3S .Aplicaciones Científicas De Investigación

1. Synthesis Applications

Isopropyl cyclopropanesulfonate and its derivatives play a significant role in the synthesis of various compounds. For instance, it is used in the gem-dimethylcyclopropanation of electron-deficient alkenes, leading to the production of gem-dimethylcyclopropane compounds (Edwards et al., 2008). Additionally, isopropylidenediphenylsulfurane, a related compound, reacts with γ-alkoxy αβ—unsaturated esters to produce γ—alkoxy cyclopropane carboxylates, which is crucial for the enantioselective synthesis of deltamethrin, a highly active insecticide (Krief & Dumont, 1988).

2. Catalytic Activity in Esterification

Isopropyl cyclopropanesulfonate is also utilized in catalysis, specifically in the esterification of chloroacetic acid with isopropanol. Studies have shown that catalysts like cerous methanesulfonate and zinc methanesulfonate enhance the esterification yield of isopropyl chloroacetate, demonstrating the potential of isopropyl cyclopropanesulfonate-related compounds in catalysis (Su Ting-ting, 2004); (Ma et al., 2006).

3. Molecular Structure and Rotation Studies

Research on isopropyl carboxaldehyde, which shares structural similarities with isopropyl cyclopropanesulfonate, reveals insights into the molecular structure and internal rotation in these compounds. Studies suggest that gauche conformations predominate in these molecules, providing valuable information about their molecular dynamics (Bartell & Guillory, 1965).

4. Reactivity of Arylsulfonyl Substituted Compounds

Research on arylsulfonyl substituted cyclopropenes, related to isopropyl cyclopropanesulfonate, reveals that soft nucleophiles readily add to the activated pi-bond, leading to the production of various substituted cyclopropanes. This indicates the high reactivity and potential for synthesis applications of such compounds (Padwa & Wannamaker, 1991).

5. Role in Drug Release Systems

In the context of pharmaceuticals, isopropyl cyclopropanesulfonate-related compounds have been explored in drug release systems. For example, sulfopropylated dextran microspheres, which may incorporate isopropyl groups, have been used in cellulose acetate butyrate microcapsules for self-propelled drug release, demonstrating the potential of these compounds in advanced drug delivery technologies (Fundueanu et al., 2005).

Safety and Hazards

Isopropyl cyclopropanesulfonate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of contact, immediate measures such as washing off with soap and plenty of water (for skin contact) or rinsing with water for at least 15 minutes (for eye contact) should be taken .

Mecanismo De Acción

Target of Action

Isopropyl cyclopropanesulfonate is a complex compound with a unique structure. Cyclopropane-containing compounds are known to interact with various biological targets due to their conformational rigidity .

Mode of Action

Cyclopropane, a component of this compound, is known to impose conformational rigidity on the molecules of physiologically active compounds . This could potentially influence the interaction of Isopropyl cyclopropanesulfonate with its targets.

Biochemical Pathways

Cyclopropane-containing compounds are known to modify the pharmacological activity level of medicines . They can be involved in various enzymatic reactions and biochemical pathways .

Pharmacokinetics

It’s known that the compound has a molecular weight of 16423 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Cyclopropane-containing compounds are known to modify the pharmacological activity level of medicines , which could suggest potential therapeutic applications.

Action Environment

It’s known that the compound should be stored in a freezer, under -20°c , suggesting that temperature could influence its stability.

Propiedades

IUPAC Name |

propan-2-yl cyclopropanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c1-5(2)9-10(7,8)6-3-4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRMLHDJNYNCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl cyclopropanesulfonate | |

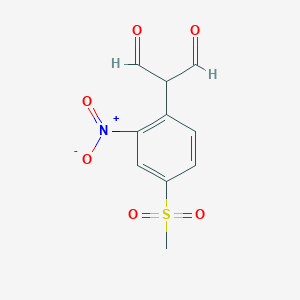

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-2-[[(E)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B175372.png)

![2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one](/img/structure/B175381.png)

![Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B175400.png)